molecular formula C12H11ClN2O B14847793 2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine

2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine

Cat. No.: B14847793
M. Wt: 234.68 g/mol
InChI Key: BTWRYTGFKQVPGC-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine is a heterocyclic compound that features a unique structure combining a chlorophenyl group with a tetrahydrooxazolo[4,5-C]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with an amine and a dihydropyridine derivative under acidic conditions to form the desired oxazolo[4,5-C]pyridine ring system. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the oxazolo ring or the chlorophenyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C12H11ClN2O/c13-9-3-1-2-8(6-9)12-15-10-7-14-5-4-11(10)16-12/h1-3,6,14H,4-5,7H2

InChI Key

BTWRYTGFKQVPGC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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